REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([CH3:13])=[O:12])=[CH:6][CH:5]=1)=O.BrBr.[NH2:16][C:17]1[S:18][CH2:19][CH2:20][N:21]=1>C(Cl)Cl.O>[C:11]([NH:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[N:16]=[C:17]3[N:21]([CH:1]=2)[CH2:20][CH2:19][S:18]3)=[CH:5][CH:6]=1)(=[O:12])[CH3:13]
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Name
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|
Quantity
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44 g
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Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)NC(=O)C
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Name
|
|
Quantity
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44 g
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Type
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reactant
|
Smiles
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BrBr
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Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
|
NC=1SCCN1
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
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The reaction mixture was stirred overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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STIRRING
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Details
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The reaction was stirred for 2 days
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Duration
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2 d
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Type
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EXTRACTION
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Details
|
extracted with methylene chloride
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Type
|
WASH
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Details
|
The organic phase was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine, and then dried over sodium sulfate
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Type
|
WASH
|
Details
|
Flash column chromatography (silica, eluting with methylene chloride/methanol, 98/2)
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
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product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=1N=C2SCCN2C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |